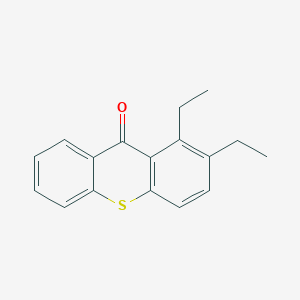
9H-Thioxanthen-9-one, diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.
准备方法
Synthetic Routes and Reaction Conditions
9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .
化学反应分析
Types of Reactions
9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using bromine or chlorine, while amination can be carried out using amine derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and aminated thioxanthone derivatives.
科学研究应用
9H-Thioxanthen-9-one, diethyl- has a wide range of scientific research applications, including:
作用机制
The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.
相似化合物的比较
Similar Compounds
2-Isopropylthioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator.
2,4-Diethylthioxanthone: A closely related compound with similar photoinitiating properties.
Uniqueness
9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .
属性
CAS 编号 |
100752-97-4 |
|---|---|
分子式 |
C17H16OS |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,2-diethylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |
InChI 键 |
GJZFGDYLJLCGHT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















